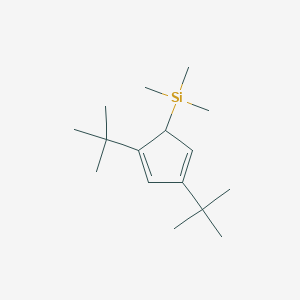![molecular formula C24H33NO2 B14300388 Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl- CAS No. 118980-75-9](/img/structure/B14300388.png)
Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] is a complex organic compound characterized by its unique structure, which includes phenolic groups and a cyclohexylimine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] typically involves the reaction of 4,6-dimethylphenol with cyclohexylamine in the presence of formaldehyde. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] involves its interaction with various molecular targets:
Phenolic Groups: Act as antioxidants by scavenging free radicals.
Imine Group: Can form Schiff bases with aldehydes and ketones, leading to various biological activities.
Pathways Involved: The compound may modulate oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] stands out due to its unique cyclohexylimine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar phenolic compounds, making it a valuable compound for various applications.
Properties
CAS No. |
118980-75-9 |
|---|---|
Molecular Formula |
C24H33NO2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[[cyclohexyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H33NO2/c1-16-10-18(3)23(26)20(12-16)14-25(22-8-6-5-7-9-22)15-21-13-17(2)11-19(4)24(21)27/h10-13,22,26-27H,5-9,14-15H2,1-4H3 |
InChI Key |
BSLZYIPNYCEQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CC2=CC(=CC(=C2O)C)C)C3CCCCC3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
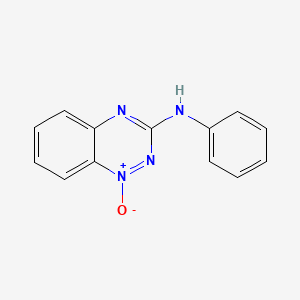
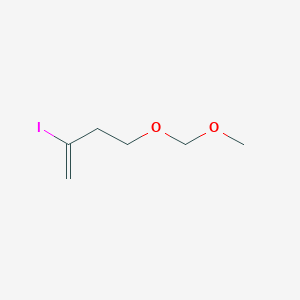
![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
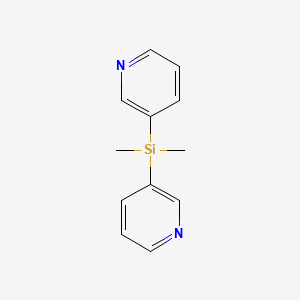
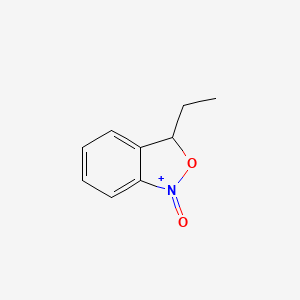
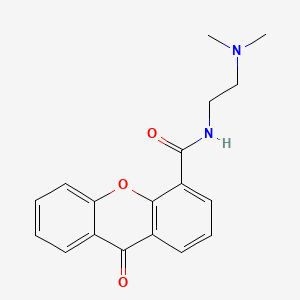
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
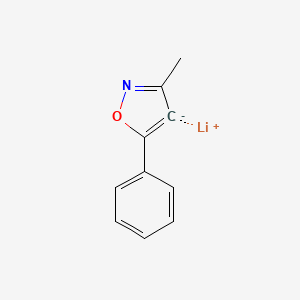
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
